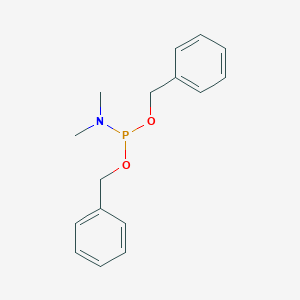

Dibenzyl N,N-dimethylphosphoramidite

Übersicht

Beschreibung

Dibenzyl N,N-dimethylphosphoramidite is an organophosphorus compound with the molecular formula

C16H20NO2P

. It is commonly used in organic synthesis, particularly in the preparation of phosphoramidates and for the phosphitylation of alcohols. This compound is characterized by its ability to act as a phosphitylating agent, making it valuable in various chemical reactions.Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dibenzyl N,N-dimethylphosphoramidite can be synthesized through the reaction of dibenzyl phosphite with N,N-dimethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphite. A common method involves the use of a base, such as triethylamine, to facilitate the reaction:

(C6H5CH2O)2P(O)H+HN(CH3)2→(C6H5CH2O)2P(N(CH3)2

Biologische Aktivität

Dibenzyl N,N-dimethylphosphoramidite (DBDMPA) is a phosphoramidite compound widely utilized in organic synthesis, particularly in the phosphorylation of alcohols and in the preparation of nucleoside analogs. Its biological activity has been explored in various contexts, including its role as a phosphorylating agent and its potential therapeutic applications. This article delves into the biological activity of DBDMPA, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure:

- Molecular Formula: CHN OP

- Molecular Weight: 289.31 g/mol

Synthesis:

DBDMPA is synthesized through the reaction of benzyl alcohol with hexamethylphosphorous triamide under controlled conditions. The synthesis typically yields high purity and is characterized by a straightforward protocol involving mild reaction conditions .

DBDMPA acts primarily as a phosphorylating agent. It facilitates the transfer of phosphoryl groups to various substrates, which is crucial in biochemical pathways such as nucleic acid synthesis and modification. The mechanism involves the formation of an intermediate phosphite that can be oxidized to a phosphate, thereby enabling the phosphorylation of alcohols and other nucleophiles .

Biological Activity Overview

The biological activity of DBDMPA has been investigated through various studies, focusing on its role in enzyme inhibition and its potential therapeutic applications.

Enzyme Inhibition Studies

-

Inhibition of Mycobacterial Galactofuranosyltransferase:

- DBDMPA has been evaluated for its ability to inhibit mycobacterial galactofuranosyltransferases (GlfT1 and GlfT2), which are essential for the biosynthesis of mycobacterial cell wall components. Although computational docking studies suggested favorable interactions with these enzymes, experimental results indicated that DBDMPA did not exhibit significant inhibitory activity against GlfT2 .

- Reactivity with Azido Alcohols:

Application in Nucleic Acid Chemistry

DBDMPA is extensively used in the synthesis of oligonucleotides due to its efficiency in phosphorylating nucleosides. The compound's ability to facilitate the formation of phosphodiester bonds makes it invaluable in molecular biology techniques such as PCR and DNA sequencing.

Therapeutic Potential

DBDMPA derivatives have been explored for their immunological activities. For instance, compounds derived from DBDMPA have shown promise as immunoadjuvants in vaccine formulations, enhancing immune responses without significant toxicity .

Data Summary

Wissenschaftliche Forschungsanwendungen

Synthesis of Phosphoramidates

Dibenzyl N,N-dimethylphosphoramidite is primarily used to synthesize dibenzyl phosphoramidates. This process involves the incorporation of protected amino acids, such as leucine, phenylalanine, glutamic acid, and proline, which are crucial for peptide synthesis . The phosphitylation reaction occurs rapidly and cleanly, making it suitable for complex organic syntheses.

Table 1: Amino Acids Used with this compound

| Amino Acid | Protection Group | Application |

|---|---|---|

| Leucine | C-terminal | Peptide synthesis |

| Phenylalanine | C-terminal | Peptide synthesis |

| Glutamic Acid | C-terminal | Peptide synthesis |

| Proline | C-terminal | Peptide synthesis |

Medicinal Chemistry Applications

In medicinal chemistry, this compound has been employed in synthesizing prodrugs that enhance the bioavailability of therapeutic agents. For instance, it has been used to prepare phosphate derivatives of KATP channel openers like cromakalim, which have shown efficacy in lowering intraocular pressure (IOP) in glaucoma treatments . The synthesis involves phosphitylation followed by oxidation to yield stable phosphate triesters that can be further modified for enhanced therapeutic effects.

Case Study: Prodrug Synthesis for Glaucoma Treatment

In a study evaluating the efficacy of phosphate derivatives derived from this compound:

- The synthesized compounds demonstrated significant IOP reduction in normotensive mouse models.

- Stability tests indicated that these derivatives remained effective over extended periods.

- The study highlighted the potential for developing new ocular hypotensive agents based on these phosphoramidate structures .

Enzyme-Assisted Synthesis

This compound is also utilized in enzyme-assisted synthesis processes, particularly in generating inositol triphosphate derivatives. These derivatives play vital roles in cellular signaling pathways and have implications in drug development targeting various diseases . The compound acts as a synthetic reagent facilitating the formation of biologically relevant phosphates.

Material Science Applications

In materials science, this compound serves as a building block for creating phosphorus-containing polymers and materials with specific electronic properties. Its ability to form stable linkages with various organic substrates allows for the development of advanced materials used in electronics and photonics.

Analyse Chemischer Reaktionen

Phosphorylation Reactions

Dibenzyl N,N-dimethylphosphoramidite serves as a key reagent for introducing phosphoramidate linkages. Its reactivity is often catalyzed by 1H-tetrazole , which activates the phosphorus center for nucleophilic attack.

Mechanism and Substrates

- Alcohols : Reacts with primary/secondary alcohols to form dibenzyl-protected phosphite intermediates, which oxidize to phosphates.

- Azido Alcohols : Forms azido phosphites that undergo intramolecular Staudinger reactions to produce cyclic phosphoramidates (Figure 1) .

Oxidation to Phosphates

Phosphite intermediates are oxidized to stable phosphates using:

Key Example

Reaction with cromakalim (a KATP channel opener):

- Phosphitylation with dibenzyl N,N-dimethylphosphoramidite under tetrazole catalysis.

- Oxidation with m-CPBA yields phosphate triesters (75–91% yield) .

Cyclization Reactions

Dibenzyl N,N-dimethylphosphoramidite facilitates cyclization via intramolecular Staudinger reactions (Table 1).

Table 1: Cyclic Phosphoramidate Formation from Azido Alcohols

| Substrate | Product (Ring Size) | Catalyst | Yield (%) |

|---|---|---|---|

| δ-Azido alcohol | 7-membered | Tetrazole | 75 |

| γ-Azido alcohol | 6-membered | Tetrazole | 68 |

| β-Azido alcohol | 5-membered* | None | <10 |

*Unstable due to ring strain .

Nucleophilic Substitution

The compound participates in alcoholysis and amine substitutions :

- Alcoholysis : Reacts with sterically hindered alcohols (e.g., tertiary alcohols) to form phosphoramidates .

- Amine Substitution : Exchanges dimethylamino groups with other amines under acidic conditions .

Stability and Side Reactions

Eigenschaften

IUPAC Name |

N-bis(phenylmethoxy)phosphanyl-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20NO2P/c1-17(2)20(18-13-15-9-5-3-6-10-15)19-14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDEJGFHRPXLQNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)P(OCC1=CC=CC=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352987 | |

| Record name | Dibenzyl N,N-dimethylphosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164654-49-3 | |

| Record name | Dibenzyl N,N-dimethylphosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzyl N,N-dimethylphosphoramidite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.